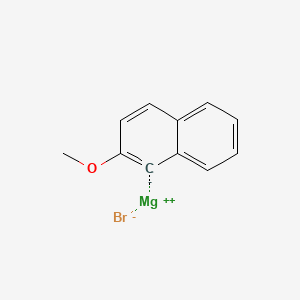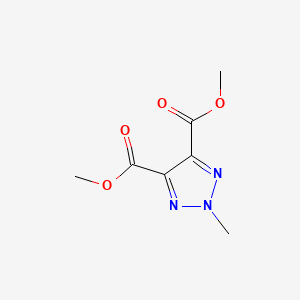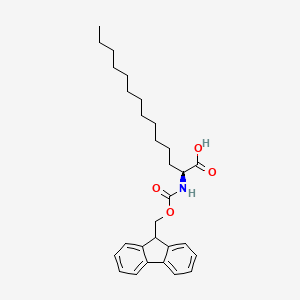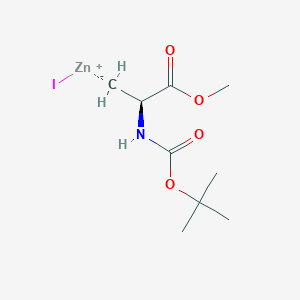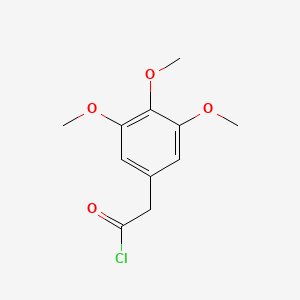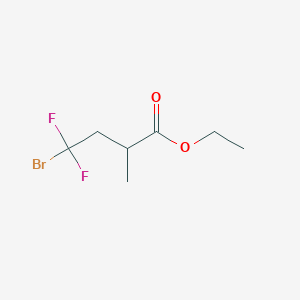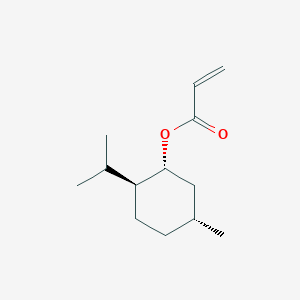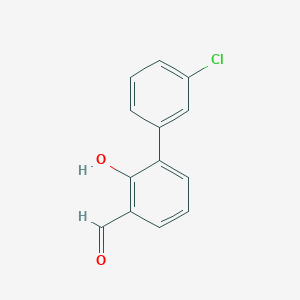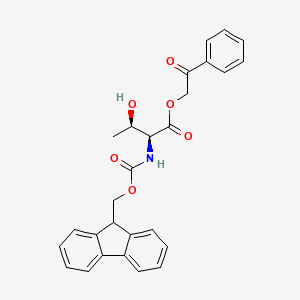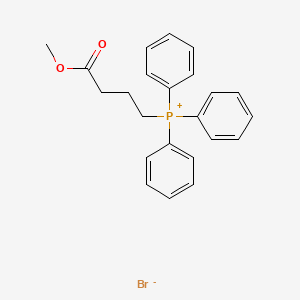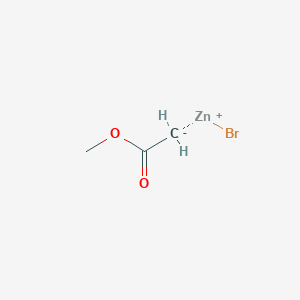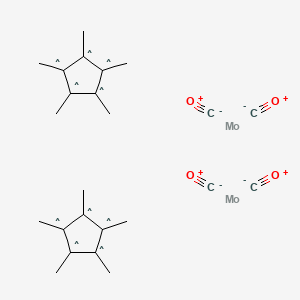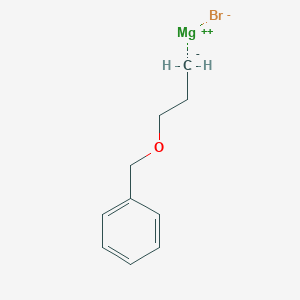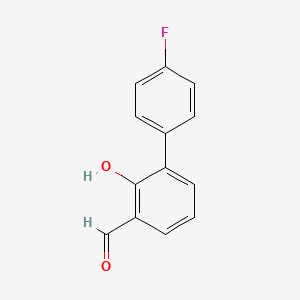![molecular formula C12H7ClF3NO B6317260 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 153564-24-0](/img/structure/B6317260.png)
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine
Overview
Description
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, also known as CTP, is a heterocyclic compound that has a wide range of uses in scientific research. It has been used for a variety of applications, including synthesis, biological research, and laboratory experiments.
Scientific Research Applications
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling pathways. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health.
Mechanism Of Action
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is believed to be due to the binding of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has also been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system.
Advantages And Limitations For Lab Experiments
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly in the presence of light and heat. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is toxic and should be handled with caution in the laboratory.
Future Directions
The future of research involving 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is promising. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system. Further research is needed to explore the potential therapeutic applications of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, as well as to further elucidate its mechanism of action. Additionally, further research is needed to explore the potential for 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to be used to synthesize pharmaceuticals and other compounds.
properties
IUPAC Name |
2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNBAYLMRRFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

